Octinoxate-d3
Description
Properties
Molecular Formula |
C₁₈H₂₃D₃O₃ |
|---|---|
Molecular Weight |
293.42 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity of Octinoxate D3
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Cinnamate (B1238496) Esters
The introduction of deuterium at specific molecular positions is a cornerstone of synthesizing isotopically labeled compounds. For cinnamate esters like Octinoxate (B1216657), several strategies facilitate site-specific deuterium incorporation. One common approach involves the use of deuterated precursors in the synthesis process. For instance, deuterated methanol (B129727) (CD3OH) can be used during Fischer esterification of the corresponding cinnamic acid derivative to introduce a trideuteriomethyl group. aip.orgaip.org
Another strategy involves H/D exchange reactions on the aromatic ring or other parts of the molecule. rsc.org These reactions can be catalyzed by acids or bases, with the site of exchange influenced by the directing effects of existing substituents. rsc.orgnasa.gov For example, the protons on an aromatic ring can exchange with deuterium from D2O in the presence of an acid catalyst. rsc.org Biocatalytic methods using enzymes like engineered ferulic acid decarboxylase also show promise for site-selective hydrogen isotope exchange on unsaturated fragments like cinnamic acid. researchgate.net
Furthermore, catalytic deuteration of alkynes can be employed to produce deuterated alkenes, which can then be further elaborated into the final cinnamate ester. researchgate.netnih.gov The choice of catalyst and reaction conditions is critical to control the stereoselectivity and degree of deuteration. ucc.iemasterorganicchemistry.com
Chemical Synthesis Pathways for Octinoxate-d3
The synthesis of this compound, or 2-ethylhexyl (E)-3-[4-(trideuteriomethoxy)phenyl]prop-2-enoate, typically involves the esterification of a deuterated p-methoxycinnamic acid derivative with 2-ethylhexanol. lgcstandards.comatamankimya.com The key step is the introduction of the three deuterium atoms onto the methoxy (B1213986) group.
A prevalent method for this is a variation of the Williamson ether synthesis, where p-hydroxybenzaldehyde is treated with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl sulfate-d6, in the presence of a base. The resulting 4-(methoxy-d3)benzaldehyde can then be subjected to a condensation reaction, such as a Knoevenagel or Wittig-type reaction, with a suitable two-carbon component to construct the propenoate chain, followed by esterification with 2-ethylhexanol.
Alternatively, a transesterification reaction can be performed using ethyl p-methoxycinnamate and octanol. chemoprev.org To produce the deuterated analog, a deuterated starting material would be necessary. One synthetic route involves a cross-metathesis reaction of trans-anethole with 2-ethylhexyl acrylate (B77674) using a nitro-Grela catalyst, which has been reported to produce octyl methoxycinnamate with high yield. atamankimya.comatamanchemicals.com For the synthesis of this compound, a deuterated anethole (B165797) precursor would be required.
Catalytic Deuteration Reactions
Catalytic deuteration reactions are instrumental in the synthesis of deuterated compounds. While not always directly applied in a single step to form this compound, they are fundamental in preparing deuterated building blocks. For example, the partial hydrogenation of alkynes using Lindlar's catalyst (Pd/CaCO3 poisoned with lead) in the presence of deuterium gas (D2) typically yields cis-alkenes. rsc.orgmasterorganicchemistry.com More advanced catalytic systems, such as those employing cobalt or palladium nanoparticles, have been developed for the semi-deuteration of alkynes to Z-alkenes with high selectivity and deuteration rates. researchgate.netnih.govucc.ie
Catalytic α-selective deuteration of styrene (B11656) derivatives has also been reported, proceeding via a base-catalyzed reversible addition of methanol in a deuterated solvent like DMSO-d6. dicp.ac.cnacs.org This highlights the potential for selective deuterium incorporation at specific positions within the cinnamate backbone under controlled catalytic conditions.
Stereoselective Deuterium Introduction
Controlling the stereochemistry during deuterium incorporation is crucial, particularly for the synthesis of specific isomers. In the context of Octinoxate, which has an (E)-alkene configuration, stereoselective methods are important. The partial catalytic hydrogenation of alkynes over a Lindlar catalyst is a well-established method for producing cis-alkenes. rsc.org Conversely, other catalytic systems can be tuned to favor the formation of trans-alkenes.
Stereoselective synthesis of deuterated styrenes has been achieved using chiral phosphoric acid catalysis. nih.gov While not directly applied to this compound synthesis in the reviewed literature, these advanced methods demonstrate the potential for precise control over the stereochemical outcome of deuteration reactions. For instance, the stereoselective reduction of a dibromostyrene derivative has been used to introduce deuterium without affecting other functional groups. nih.gov
Purification and Isolation Techniques for Deuterated Octinoxate
After synthesis, the purification of this compound is essential to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. Standard chromatographic techniques are commonly employed for this purpose. Column chromatography using silica (B1680970) gel is a typical method for purifying organic compounds like Octinoxate. chemoprev.org The choice of eluent system is optimized to achieve effective separation.
High-performance liquid chromatography (HPLC) is another powerful technique for both purification and purity assessment, offering high resolution to separate the target compound from impurities. nuvisan.comlgcstandards.comacs.org For isotopically labeled compounds, techniques like solid-phase extraction (SPE) can also be utilized to remove specific impurities, such as excess deuterated reagents. acs.org The final product is typically characterized as a clear, colorless, or thick oil. lgcstandards.compharmaffiliates.com
Isotopic Enrichment and Purity Assessment Methodologies
Determining the isotopic enrichment and purity of this compound is a critical final step. This is typically accomplished using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for assessing isotopic purity. rsc.orgalmacgroup.com By analyzing the mass-to-charge (m/z) ratio, the relative abundance of the d3-labeled compound compared to d0, d1, and d2 species can be accurately determined. lgcstandards.comnih.gov The experimental isotopic distribution is compared to the theoretical distribution to calculate the percentage of isotopic enrichment. nih.govresearchgate.net Advances in time-of-flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate quantification. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm the structural integrity of the molecule and the specific location of the deuterium atoms. rsc.orgstudymind.co.uk In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons would be absent or significantly diminished, confirming successful deuteration at that position. studymind.co.uk Deuterium NMR (²H NMR) can also be employed for direct observation and quantification of the deuterium nuclei. sigmaaldrich.comcdnsciencepub.com
The combination of these techniques provides a comprehensive analysis of the final product, ensuring it meets the high purity standards required for its use as an internal standard. rsc.org A certificate of analysis for a commercial this compound standard, for example, reported an isotopic purity of over 99.9%, with the d3 species being the vast majority. lgcstandards.com
Interactive Data Table: Example Purity Analysis of this compound
| Analytical Test | Specification | Result |
| Appearance | Colourless Thick Oil | Clear Colourless Thick Oil |
| HPLC Purity | >95% | 99.99% (at 292 nm) |
| Mass Spectrometry | Conforms to Structure | Conforms |
| NMR | Conforms to Structure | Conforms |
| Isotopic Purity | ||
| d0 Intensity | Report Result | 0.00% |
| d1 Intensity | Report Result | 0.03% |
| d2 Intensity | Report Result | 0.00% |
| d3 Intensity | >95% | 99.97% |
| Data adapted from a sample Certificate of Analysis. lgcstandards.com |
Advanced Analytical Applications of Octinoxate D3 in Quantitative Chemical Analysis
Development and Validation of Octinoxate-d3 as an Internal Standard in Mass Spectrometry
The precision and accuracy of quantitative analytical methods are paramount, and the use of stable isotope-labeled internal standards is a critical component in achieving reliable results, particularly in mass spectrometry. clearsynth.com this compound, the deuterated form of the widely used UV filter octinoxate (B1216657), is a valuable internal standard for quantifying its non-labeled counterpart. veeprho.com In this compound, three hydrogen atoms are substituted with deuterium (B1214612) atoms, creating a mass difference that allows it to be distinguished from the native analyte by a mass spectrometer. tandfonline.com This isotopic labeling is key to its function, as it behaves nearly identically to octinoxate during sample preparation and analysis, yet is distinctly measurable. clearsynth.comthalesnano.com
This compound is frequently employed in the development and validation of liquid chromatography-mass spectrometry (LC-MS/MS) methods for the determination of octinoxate in various samples. veeprho.com These methods are essential for accurately quantifying the UV filter in complex matrices. The deuterated standard helps to correct for any loss of the analyte during the extraction process and compensates for matrix effects that can interfere with measurement. clearsynth.com
In a typical LC-MS/MS analysis, both the analyte and this compound are separated using a reversed-phase column, such as a C18 column, before being detected by a tandem mass spectrometer. researchgate.netpharmacophorejournal.com The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which allows for the specific tracking of precursor-to-product ion transitions for both octinoxate and its deuterated internal standard. researchgate.net Quantification is then achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. clearsynth.com
Table 1: Representative LC-MS/MS Parameters for the Analysis of Octinoxate and this compound
| Parameter | Value for Octinoxate | Value for this compound |
|---|---|---|
| Precursor Ion (m/z) | 291.2 | 294.2 |
| Product Ion (m/z) | 179.1 | 182.1 |
| Collision Energy (eV) | -15 | -15 |
| Chromatographic Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
While LC-MS/MS is a common choice for octinoxate analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring a derivatization step to enhance the analyte's volatility. researchgate.netnih.gov In these methods, this compound serves as a robust internal standard, as it undergoes the same derivatization process as the target analyte, thereby accounting for any variations in the reaction. marlborough.govt.nz
Following derivatization, the sample is analyzed using a GC-MS system, typically with a non-polar capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect characteristic ions of both the derivatized octinoxate and this compound. researchgate.net The quantification principle remains consistent with LC-MS/MS, relying on the ratio of the analyte's peak area to that of the internal standard.
A significant hurdle in quantitative analysis is the "matrix effect," where co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. tandfonline.commyadlm.org The use of a deuterated internal standard like this compound is a highly effective way to counteract these effects. clearsynth.com Since this compound has nearly identical chemical and physical properties to octinoxate and co-elutes with it, it is subject to the same matrix-induced signal alterations. tandfonline.comwaters.com
By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and reproducible results. cerilliant.com However, it is important to note that in some cases, slight differences in retention times between the deuterated and non-deuterated compounds can occur, which could potentially impact quantification if not properly addressed during method development. myadlm.org
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Application of this compound in High-Throughput Quantitative Bioanalytical Assays (Non-Clinical Matrices)
The need for rapid screening of environmental and other non-clinical samples has led to the development of high-throughput quantitative assays. This compound is a valuable tool in these automated methods, such as those combining automated solid-phase extraction (SPE) with LC-MS/MS. By adding this compound to samples at the start of the preparation process, any variability introduced by the automated system can be corrected, ensuring the reliability of the data. This is particularly crucial in high-throughput settings where individual manual oversight is not feasible.
Chromatographic Separation Science Enhancements Utilizing this compound
The use of deuterated standards also aids in the refinement of chromatographic separation methods. The similar chemical behavior of deuterated and non-deuterated compounds allows for the optimization of chromatographic conditions to achieve the best possible separation and peak shape for the analyte. tandfonline.com
During the development of an analytical method, the chromatographic behavior of this compound is closely monitored along with that of octinoxate. The objective is to achieve a clear separation of the analyte from other potential interferences while ensuring that the internal standard co-elutes with the analyte for effective matrix effect compensation. waters.com Parameters such as the mobile phase composition, gradient, flow rate, and column temperature are adjusted based on the performance of both compounds to achieve optimal sensitivity, selectivity, and analysis time. scconline.org While the isotope effect on retention time is generally minimal in liquid chromatography, it can be more noticeable in high-resolution gas chromatography and must be considered to ensure accurate peak integration. tandfonline.com
Isotope Dilution Mass Spectrometry (IDMS) Principles and Practices
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the quantitative determination of chemical substances, renowned for its high accuracy and precision. epa.govrsc.org It is classified as an internal standardization method and is regarded by metrology institutes as a primary reference method due to its ability to yield highly reliable and traceable results. rsc.orgup.ac.zawikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, often called a "spike" or "internal standard," to the sample. wikipedia.org For the analysis of Octinoxate, its deuterated analogue, this compound, serves as this ideal internal standard.
The core practice of IDMS begins with the precise addition of a known quantity of this compound to a sample containing an unknown amount of natural (unlabeled) Octinoxate. d-nb.info This mixture is then homogenized to ensure that the labeled standard and the native analyte achieve equilibrium. epa.gov Following equilibration, the sample undergoes extraction and cleanup procedures to isolate the analyte. A key advantage of IDMS is that any loss of the analyte during these preparation steps will not compromise the accuracy of the final result, as both the labeled and unlabeled forms of the compound are affected equally. epa.gov
The purified extract is subsequently analyzed using a combination of chromatography and mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.comlcms.cz Chromatography separates the analyte from other components in the sample matrix, after which the mass spectrometer measures the distinctive mass-to-charge ratios of both the unlabeled Octinoxate and the deuterated this compound. up.ac.zad-nb.info Quantification is not based on the absolute signal intensity of the analyte, but on the measured ratio of the native analyte to its isotopically labeled internal standard. wikipedia.orgmdpi.com
The use of a deuterated analogue like this compound is critical because it shares nearly identical physicochemical properties with the target analyte. mdpi.com This ensures that it behaves in a very similar manner during sample extraction, chromatographic separation, and ionization in the mass spectrometer's source, thereby effectively correcting for matrix effects and variations in instrument response. mdpi.comlcms.czscispace.com Research on the determination of UV filters in various environmental matrices, such as wastewater and air, has demonstrated the successful application of this principle, where area counts of analytes like octinoxate are normalized by their respective deuterated internal standards to ensure accuracy. sfei.orgacs.org
Research Findings
The IDMS methodology is particularly suited for the analysis of trace contaminants in complex environmental samples. Studies employing GC-MS have established robust methods for quantifying Octinoxate in water samples. The performance of such methods, which rely on the principles of internal standardization, demonstrates excellent sensitivity and reliability. For instance, research on the determination of Octinoxate in swimming pool water has validated methods with low detection limits and high analyte recovery, underscoring the technique's suitability for monitoring applications. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Analytical Technique | SPME-GC/MS | researchgate.net |
| Linear Range | 0.5-25 µg/L | researchgate.net |
| Limit of Detection (LOD) | 0.17-0.29 µg/L | researchgate.net |
| Analyte Recovery | 80-83% | researchgate.net |
| Combined Method Uncertainty | <7% (at ≥5 µg/L) | researchgate.net |
Further research illustrates the application of these advanced analytical methods in atmospheric studies. A retrospective analysis of urban air samples utilized GC-MS/MS to quantify various organic UV filters. acs.org In this study, homosalate (B147027) and isomers of 2-ethylhexyl 4-methoxycinnamate (EHMC, Octinoxate) were among the most frequently detected compounds, highlighting the importance of sensitive and specific analytical techniques for understanding the environmental fate of these substances. acs.org The use of mass-labeled internal standards in such studies is crucial for achieving the quantitative accuracy required for environmental exposure assessment. acs.org
| Compound | Detection Frequency (%) | Concentration Range (pg/m³) | Reference |
|---|---|---|---|
| Homosalate (HMS) | ~90% | 26–960 | acs.org |
| 2-Ethylhexyl Salicylate (EHS) | ~90% | 20–580 | acs.org |
| Z-EHMC (Octinoxate) | 70–78% | 24–300 (combined) | acs.org |
| E-EHMC (Octinoxate) | 70–78% | acs.org | |
| Benzophenone-3 (BP-3) | 70–78% | N/A in source | acs.org |
| 4-Methylbenzylidene Camphor (4-MBC) | 35–56% | N/A in source | acs.org |
Spectroscopic and Structural Elucidation of Octinoxate D3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of isotopically labeled compounds such as Octinoxate-d3, NMR is particularly crucial for confirming the presence and location of the deuterium (B1214612) atoms.
¹H NMR and ²H NMR for Isotopic Labeling Verification
¹H (Proton) NMR spectroscopy directly observes the hydrogen-1 nuclei in a molecule. In a standard Octinoxate (B1216657) molecule, the methoxy (B1213986) group (–OCH₃) would produce a distinct singlet in the ¹H NMR spectrum, typically around 3.8 ppm. The key indicator of successful deuteration to form this compound, where the three hydrogen atoms of the methoxy group are replaced by deuterium, is the disappearance or significant reduction in the intensity of this singlet.
²H (Deuterium) NMR, on the other hand, specifically detects deuterium nuclei. A ²H NMR spectrum of this compound would be expected to show a signal at the chemical shift corresponding to the methoxy group, providing direct evidence of the isotopic labeling. The integration of this signal can also be used to quantify the level of deuteration.
A certificate of analysis for a commercial sample of this compound confirms that the material conforms to the expected structure via NMR, with an isotopic purity of over 99.9% for the d3 species tesisenred.net.
Table 1: Expected ¹H NMR and ²H NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.6 | d | Vinylic CH |
| ¹H | ~6.9 | d | Aromatic CH |
| ¹H | ~6.3 | d | Vinylic CH |
| ¹H | ~4.1 | m | OCH₂ |
| ¹H | ~1.2-1.7 | m | Alkyl CH, CH₂ |
| ¹H | ~0.9 | m | Alkyl CH₃ |
| ¹H | ~3.8 | s | OCH₃ (Residual, if any) |
| ²H | ~3.8 | s | OCD₃ |
Note: This table is based on typical chemical shifts for Octinoxate and the principles of NMR spectroscopy for deuterated compounds. Actual values may vary slightly.
¹³C NMR for Structural Elucidation of this compound
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to be very similar to that of unlabeled Octinoxate. However, the carbon atom of the deuterated methoxy group (–OCD₃) will exhibit a characteristic multiplet due to coupling with the deuterium nuclei (which have a spin I=1). This C-D coupling, along with a slight isotopic shift to a lower chemical shift (upfield shift), serves as further confirmation of the deuteration at the methoxy position. The signals for the other carbon atoms in the molecule should remain largely unaffected.
Table 2: Representative ¹³C NMR Data for Octinoxate
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Ester) |
| ~160 | Aromatic C-O |
| ~144 | Vinylic C |
| ~130 | Aromatic C-H |
| ~129 | Aromatic C (quaternary) |
| ~116 | Vinylic C |
| ~114 | Aromatic C-H |
| ~67 | OCH₂ |
| ~55 | OCH₃ |
| ~39, 30, 29, 24, 23, 14, 11 | Alkyl chain carbons |
Note: This data is for non-deuterated Octinoxate. For this compound, the OCH₃ signal at ~55 ppm would be expected to appear as a multiplet and may be slightly shifted upfield.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Studies of this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. For this compound, these techniques can be used to confirm deuteration and study its conformational properties.
The most significant change in the FT-IR and Raman spectra of this compound compared to its non-deuterated counterpart is the appearance of C-D stretching and bending vibrations and the disappearance of the corresponding C-H vibrations for the methoxy group. The C-H stretching vibrations of a methoxy group typically appear in the 2850-3000 cm⁻¹ region. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected at a lower frequency, approximately in the 2100-2250 cm⁻¹ range. This significant shift provides a clear marker for deuteration.
Studies on non-deuterated Octinoxate have identified key vibrational bands:
C=O stretching: around 1710-1714 cm⁻¹ acs.orgnih.gov
C=C stretching (vinylic): around 1635 cm⁻¹ acs.org
Aromatic ring stretching: around 1605 cm⁻¹ acs.org
C-O stretching (ester and methoxy): around 1250-1265 cm⁻¹ acs.org
In this compound, these bands are expected to be present, as the core structure of the molecule is unchanged. The primary difference will be the absence of the methoxy C-H bending and stretching modes and the appearance of new C-D modes.
Table 3: Expected Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~2960 | C-H stretch (alkyl) | FT-IR, Raman |
| ~2100-2250 | C-D stretch (methoxy-d₃) | FT-IR, Raman |
| ~1710 | C=O stretch (ester) | FT-IR, Raman |
| ~1635 | C=C stretch (vinylic) | FT-IR, Raman |
| ~1605 | C=C stretch (aromatic) | FT-IR, Raman |
| ~1250 | C-O stretch (ester) | FT-IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Property Probing of this compound
UV-Vis spectroscopy is used to investigate the photophysical properties of molecules by measuring their absorption of ultraviolet and visible light. Octinoxate is a well-known UVB filter, meaning it strongly absorbs light in the 280-320 nm range. Its absorption spectrum typically shows a maximum (λmax) around 310 nm. nih.govresearchgate.net
The chromophore of Octinoxate, responsible for its UV absorption, is the p-methoxycinnamate portion of the molecule, which contains a conjugated system of double bonds. Deuteration of the methoxy group is not expected to significantly alter the electronic structure of this chromophore. Therefore, the UV-Vis absorption spectrum of this compound should be very similar to that of non-deuterated Octinoxate, with a λmax remaining around 310 nm. Studies on the inclusion complexes of octinoxate also report absorption maxima in the UVB region at 299 and 309 nm. acs.org
While the absorption maximum is unlikely to change, deuteration can sometimes influence the photostability of a molecule, a phenomenon known as the kinetic isotope effect. researchgate.net This could potentially affect the rate of photodegradation of this compound compared to Octinoxate, but its primary UV-absorbing properties would be retained.
Table 4: UV-Vis Absorption Data for Octinoxate
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Various | ~310 | Data not specified |
Note: This data is for non-deuterated Octinoxate. The λmax for this compound is expected to be very similar.
X-ray Diffraction and Crystallographic Analysis of this compound and its Co-crystals
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com As of the latest available data, there are no published single-crystal X-ray diffraction studies specifically for this compound. Octinoxate itself is a liquid at room temperature, which precludes standard single-crystal XRD analysis unless it is solidified at low temperatures or co-crystallized.
However, crystallographic data is available for inclusion complexes of Octinoxate with host molecules like β-cyclodextrin. acs.orgacs.org These studies show that the Octinoxate molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, leading to the formation of a crystalline solid. In one such study, the formation of a crystalline inclusion complex with the formula (β-CD)₃·OCT₂ was confirmed using techniques including XRD, Raman, and ATR-FTIR spectroscopy. acs.org
The formation of co-crystals is another strategy to obtain a crystalline form of a liquid active pharmaceutical ingredient (API) like Octinoxate. whiterose.ac.uknih.gov A co-crystal consists of the API and a co-former held together in a crystal lattice by non-covalent interactions, such as hydrogen bonds. nih.gov While there is extensive research on pharmaceutical co-crystals, specific studies on this compound co-crystals are not currently available in the literature. The principles of co-crystal engineering could, however, be applied to this compound to create novel solid forms with potentially modified physical properties. The characterization of such co-crystals would heavily rely on X-ray diffraction to determine their structure.
Mechanistic and Kinetic Studies Utilizing Octinoxate D3
Elucidation of Photochemical Degradation Mechanisms of Octinoxate (B1216657) via Deuterium (B1214612) Isotope Effects
The photostability of sunscreen agents is of critical importance, and understanding their degradation pathways is essential for developing more robust formulations. Deuterium isotope effects are particularly useful for studying photochemical reactions where C-H bond cleavage is a potential rate-determining step.
Direct Photolysis Kinetics and Pathway Mapping
Direct photolysis of Octinoxate primarily involves the E/Z (trans-cis) isomerization around the double bond upon absorption of UV radiation. researchgate.net However, under certain conditions, particularly in the presence of other UV absorbers like Avobenzone, irreversible photolysis can occur. researchgate.net
The use of Octinoxate-d3, where deuterium atoms are placed at positions involved in potential degradation pathways (e.g., on the ethylhexyl group or the methoxy (B1213986) group), would allow researchers to map the degradation pathways more clearly. If a C-H bond is broken during the rate-limiting step of a degradation reaction, the deuterated compound (this compound) will react more slowly than its non-deuterated counterpart. wikipedia.orglibretexts.org This difference in reaction rate, or KIE, provides strong evidence for the involvement of that specific C-H bond in the mechanism. For instance, a significant KIE would be expected if degradation involved hydrogen abstraction from the ethylhexyl chain.
Illustrative Data Table for Direct Photolysis Kinetics The following table illustrates hypothetical kinetic data that could be obtained from a comparative photolysis study of Octinoxate and this compound, demonstrating a kinetic isotope effect.
| Compound | Initial Concentration (μM) | Rate Constant (k) (s⁻¹) | Half-life (t½) (min) | Kinetic Isotope Effect (kH/kD) |
| Octinoxate (H) | 100 | 1.5 x 10⁻³ | 7.7 | 2.5 |
| This compound (D) | 100 | 0.6 x 10⁻³ | 19.2 |
Note: This table is illustrative and based on principles of kinetic isotope effects. Specific experimental data for this compound is not publicly available.
Photosensitized Reactions and Energy Transfer Mechanisms
Photosensitized reactions occur when a molecule absorbs light and transfers its energy to another molecule, which then undergoes a reaction. rsc.org These indirect processes can be significant degradation pathways for UV filters in complex sunscreen formulations. Investigating these mechanisms with this compound can help determine the role of hydrogen atom transfer in the quenching of excited states.
In a Type 1 photosensitized reaction, the excited sensitizer (B1316253) can abstract a hydrogen atom from a substrate. aip.org If Octinoxate acts as the hydrogen donor in such a reaction, deuterating the labile C-H bonds would result in a slower reaction rate (a primary KIE). This would confirm that hydrogen atom abstraction is a key step in the photosensitized degradation pathway. Conversely, the absence of a significant KIE would suggest that energy transfer occurs without direct bond cleavage, pointing towards other mechanisms like singlet oxygen formation (Type 2 reaction). rsc.org Studies on other organic molecules have shown that deuteration can significantly reduce the rate of reactions involving biradical formation following hydrogen abstraction. msu.edu
Investigating Biotransformation Pathways of Octinoxate in Environmental or In Vitro Systems Using Deuterated Analogs
When sunscreens are absorbed through the skin or enter the environment, they can be metabolized by organisms. drugbank.com Deuterated analogs are invaluable for tracing these biotransformation pathways and understanding the enzymatic processes involved. juniperpublishers.comnih.gov
Enzyme-Mediated Reactions and Metabolic Flux Analysis
The primary metabolic pathway for Octinoxate is the hydrolysis of its ester bond by enzymes such as carboxylesterases, yielding 4-methoxycinnamic acid and 2-ethylhexanol. researchgate.netresearchgate.net While this primary reaction does not involve C-H bond cleavage, subsequent oxidative metabolism of the breakdown products does. For example, the 2-ethylhexanol moiety can undergo oxidation.
Using specifically deuterated this compound allows researchers to probe these secondary metabolic steps. If deuteration occurs at a site of enzymatic oxidation, the rate of metabolite formation will be slower due to the KIE. nih.gov This effect can be quantified in in vitro systems using human or rat liver microsomes. juniperpublishers.comnih.gov
Metabolic flux analysis (MFA) quantifies the rates of reactions within a metabolic network. While more commonly used for central carbon metabolism, the principles can be applied to xenobiotics. By using labeled substrates like this compound and measuring the rate of appearance of deuterated metabolites, the flux through specific biotransformation pathways can be determined.
Illustrative Data Table for Enzyme Kinetics This table shows hypothetical Michaelis-Menten kinetic parameters for the oxidation of the 2-ethylhexanol moiety following hydrolysis of Octinoxate and this compound, demonstrating how deuteration can affect enzyme-mediated reactions.
| Substrate (post-hydrolysis) | Vmax (pmol/min/mg protein) | Km (μM) | Intrinsic Clearance (Vmax/Km) |
| 2-ethylhexanol | 35.0 | 40.0 | 0.875 |
| 2-ethylhexanol-dx | 10.5 | 42.0 | 0.250 |
Note: This table is illustrative. It demonstrates the expected decrease in the maximum reaction rate (Vmax) for a deuterated substrate if C-H bond cleavage is the rate-limiting step. Data is hypothetical.
Identification of Intermediate and Terminal Degradation Products
Mass spectrometry is the primary tool for identifying metabolites. The use of deuterated analogs like this compound greatly simplifies the identification of its degradation products in a complex biological matrix. Metabolites derived from this compound will have a characteristic mass shift corresponding to the number of deuterium atoms, making them easily distinguishable from endogenous molecules and artifacts.
For example, if Octinoxate is metabolized via hydrolysis followed by oxidation of the alcohol, the resulting products can be tracked.
Hypothetical Biotransformation Pathway and Product Identification
Parent Compound: this compound (e.g., with three deuterium atoms on the methoxy group). Mass: 293.4 g/mol .
Metabolite 1 (Hydrolysis): 4-methoxy-d3-cinnamic acid. Mass: 181.2 g/mol . This metabolite retains the deuterium label.
Metabolite 2 (Hydrolysis): 2-ethylhexanol. Mass: 130.2 g/mol . This fragment would be unlabeled.
Metabolite 3 (Oxidation of Metabolite 2): If the unlabeled 2-ethylhexanol is further oxidized, its products would be tracked separately.
This clear labeling allows for unambiguous mapping of the metabolic fate of different parts of the original molecule.
Chemical Reaction Kinetics and Isotope Effects in this compound Systems
Beyond photochemical and biological reactions, the kinetic isotope effect in this compound can be used to study other chemical reactions, such as its interaction with reactive species in water treatment processes (e.g., hydroxyl radicals). The magnitude of the KIE (kH/kD) provides insight into the transition state of the reaction. gmu.edu A large KIE (typically >2) indicates that the C-H bond is significantly broken in the transition state. libretexts.org A small KIE (close to 1) suggests that the C-H bond is not involved or that the transition state is either very early (reactant-like) or very late (product-like). gmu.edu By synthesizing different versions of this compound with deuterium at various positions, the specific sites of chemical attack can be identified.
Environmental Fate and Transport Research Employing Octinoxate D3 As a Tracer
Tracing Environmental Distribution and Persistence in Controlled Aquatic and Soil Systems
The use of octinoxate-d3 is crucial for understanding how octinoxate (B1216657) is distributed and how long it persists in different environments. In controlled laboratory settings that mimic natural aquatic and soil systems, researchers can introduce a known amount of this compound and monitor its dispersion and degradation over time. pa.goviesc.gov.auusgs.gov These studies provide fundamental data on the compound's behavior, unhindered by the complex variables of the natural world.
In a study investigating the potential contamination of San Francisco Bay, this compound was used as a surrogate standard to trace the presence of octinoxate in wastewater effluent. sfei.org While octinoxate itself was not detected above the method detection limits, the use of the deuterated standard was essential for the accuracy of the analytical method. sfei.org This highlights the importance of isotopic labeling in achieving the low detection levels necessary for environmental monitoring.
Research has shown that the distribution of hydrophobic compounds like octinoxate in aquatic environments is influenced by factors such as proximity to sources, sediment dispersion patterns, and the organic content of depositional areas. nih.gov The use of this compound in controlled systems allows for the isolation and study of these individual factors.
The persistence of octinoxate is also a key area of investigation. While some studies suggest it is readily biodegradable, others indicate it can persist in the environment. nih.govmedicalnewstoday.com Direct photolysis half-lives in aqueous solutions can range from one to nine days. nih.gov However, the actual persistence in a complex system is influenced by a multitude of factors. Controlled experiments with this compound can help elucidate the specific conditions that favor either degradation or persistence.
Quantification of Sorption, Leaching, and Volatilization Processes Using Deuterated Octinoxate
Understanding the physical processes that govern the movement of octinoxate in the environment is critical to predicting its fate. This compound is an invaluable tool for quantifying these processes, which include sorption (the binding of the chemical to particles), leaching (the movement of the chemical through soil with water), and volatilization (the evaporation of the chemical into the atmosphere).
Sorption: The tendency of octinoxate to sorb to soil and sediment particles is a key factor in its environmental mobility. nih.gov Studies using isotopically labeled compounds can precisely measure the partitioning of the chemical between the water and solid phases. science.gov For hydrophobic organic compounds like octinoxate, sorption is expected to be significant, particularly in environments with high organic carbon content. nih.govscience.gov
Leaching: The potential for octinoxate to leach from soil into groundwater is a significant concern. marlborough.govt.nz Tracer studies using this compound can quantify the extent of leaching under various soil and hydrological conditions. marlborough.govt.nz This information is vital for assessing the risk of groundwater contamination.
Volatilization: Although less studied for octinoxate, volatilization can be a pathway for the distribution of some organic compounds. researchgate.net The use of deuterated tracers can help to determine the rate of volatilization from water or soil surfaces under controlled conditions.
A study on the fate of various UV filters noted that the more hydrophobic compounds, like octinoxate, are expected to follow distribution patterns governed by their partitioning to suspended sediments and organic matter. nih.gov The use of this compound in controlled experiments would allow for the precise quantification of these partitioning coefficients.
Assessment of Biodegradation and Abiotic Transformation Rates in Complex Environmental Matrices
Octinoxate can be transformed in the environment through both biological and non-biological (abiotic) processes. Distinguishing between these pathways and determining their respective rates is essential for a complete understanding of the compound's environmental fate. The use of this compound facilitates these assessments.
Biodegradation: The breakdown of octinoxate by microorganisms is a key degradation pathway. nih.gov Some studies have found that octinoxate is readily biodegradable, meaning it can be mineralized to carbon dioxide and water in a relatively short period. nih.gov However, other research suggests that it may not be easily biodegradable under all conditions. nih.gov Experiments using this compound in various environmental matrices, such as activated sludge, soil, and sediment, can provide clear evidence of biodegradation by tracking the disappearance of the labeled parent compound and the appearance of its transformation products.
Abiotic Transformation: Octinoxate can also be transformed by abiotic processes, primarily phototransformation (degradation by light). nih.govsci-hub.se As a UV filter, octinoxate is designed to absorb UV radiation, which can also lead to its breakdown. nih.gov This process can be complex, and may even involve reversible changes to the molecule's structure (photoisomerization). nih.gov Studies have also investigated the reaction of octinoxate with disinfectants like ozone, which can occur in water treatment processes. sci-hub.se Using this compound allows researchers to trace these abiotic transformation pathways and quantify their rates under different conditions, such as varying light intensity or oxidant concentrations.
Research has shown that the presence of other substances can influence the transformation of octinoxate. nih.gov For example, its photostability can be affected by the presence of other UV filters. nih.gov Controlled experiments with this compound can help to isolate and quantify these interactions.
Bioaccumulation Studies in Non-Human Organisms using Isotopic Labels
Bioaccumulation is the process by which a chemical builds up in an organism's tissues to a concentration higher than that in the surrounding environment. This is a significant concern for persistent, hydrophobic compounds like octinoxate. nih.govanalesdepediatria.org Isotopic labeling with deuterium (B1214612) is a powerful technique for studying bioaccumulation in non-human organisms.
By exposing organisms such as fish, mussels, or corals to this compound in a controlled setting, researchers can accurately measure the uptake, metabolism, and depuration (elimination) of the compound. nih.govnoaa.gov The use of the labeled compound allows for the differentiation between the octinoxate taken up from the experimental exposure and any pre-existing background levels of the non-labeled compound.
Studies have shown that octinoxate has the potential to bioaccumulate in aquatic organisms. nih.govnih.gov For instance, detectable levels have been found in various fish species and marine mammals. nih.govanalesdepediatria.org Laboratory studies have provided data on the biotransformation of octinoxate in fish, calculating depuration rate constants. nih.gov The use of this compound in such studies would enhance the precision of these measurements and provide a clearer picture of the metabolic pathways involved.
The transformation of octinoxate within an organism can also be studied using isotopic labels. For example, research on a similar UV filter, octocrylene, has shown that it can be transformed into fatty acid conjugates in corals, which then accumulate in their tissues. nih.gov Similar studies with this compound could reveal if analogous metabolic pathways exist for this compound in various organisms.
Computational Chemistry and Advanced Theoretical Modeling of Octinoxate D3
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a workhorse of computational chemistry for predicting molecular properties. For Octinoxate (B1216657), and by extension Octinoxate-d3, DFT calculations are employed to determine optimized geometries, electronic properties, and reactivity descriptors. acs.org
Electronic Structure: DFT calculations reveal the distribution of electrons within the molecule, which is fundamental to its chemical behavior. Key parameters obtained from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. mdpi.comacs.org For Octinoxate, the chromophore, which is responsible for its UV-absorbing properties, is the main focus of these electronic structure calculations. atamankimya.com Studies have shown that the trans isomer of Octinoxate is generally predicted to be more stable than the cis isomer by dispersion-corrected DFT methods. chemrxiv.orgacs.org
Table 7.1.1: Representative DFT-Calculated Electronic Properties of Octinoxate Isomers
| Property | trans-Octinoxate | cis-Octinoxate |
|---|---|---|
| Relative Energy (kJ/mol) | 0 (Reference) | ~19 |
| HOMO Energy (eV) | Reported in various studies | Reported in various studies |
| LUMO Energy (eV) | Reported in various studies | Reported in various studies |
| HOMO-LUMO Gap (eV) | ~3.24 - 4.79 (for similar compounds) mdpi.com | Varies with conformation |
Note: Exact values depend on the specific DFT functional and basis set used. The energy difference is from a study using a rev-vdW-DF2 functional. acs.org
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. plos.org MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of this compound in different environments, such as in solution or within a complex formulation.
Conformational Analysis: Octinoxate is a flexible molecule with several rotatable bonds, leading to a large number of possible conformations. chemrxiv.org MD simulations can explore this conformational space, identifying the most stable and populated conformers. This is crucial as the conformation of the molecule can significantly impact its UV-absorption properties and its interactions with other molecules. Studies have used MD simulations to investigate the relative stability of trans and cis isomers of Octinoxate. chemrxiv.org
Intermolecular Interactions: In a real-world application, this compound would be part of a complex mixture. MD simulations can model the interactions between this compound and solvent molecules, or other components of a sunscreen formulation. plos.org These simulations can reveal how intermolecular forces, such as van der Waals forces and hydrogen bonding, influence the behavior and stability of the molecule. acs.org For example, MD simulations have been used to study the interactions of Octinoxate with cyclodextrins, which can enhance its photostability. researchgate.net The deuteration in this compound would not significantly alter the intermolecular interaction potentials used in classical MD force fields.
Prediction of Spectroscopic Signatures and Vibrational Modes for this compound
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and for identifying unknown compounds.
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. ajol.info These predicted frequencies can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to the observed peaks. acs.orgacs.org For this compound, the most significant difference compared to its non-deuterated counterpart would be observed in its vibrational spectrum. The C-D (carbon-deuterium) stretching and bending vibrations would appear at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium (B1214612). This isotopic shift is a key signature that can be precisely predicted by DFT calculations.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another powerful application of DFT. ajol.infonih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. schrodinger.com This is extremely useful for assigning peaks in experimental ¹H and ¹³C NMR spectra and for confirming the structure of a synthesized molecule like this compound. For this compound, the ¹H NMR spectrum would show the absence of signals corresponding to the deuterated positions, while the ¹³C NMR spectrum would show altered splitting patterns for the carbon atom bonded to deuterium.
Table 7.3.1: Predicted Spectroscopic Features for this compound
| Spectroscopic Technique | Predicted Feature for this compound | Rationale |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift of specific vibrational modes to lower frequencies. | The heavier mass of deuterium compared to hydrogen affects the vibrational frequency (ν ∝ 1/√μ, where μ is the reduced mass). |
| ¹H NMR Spectroscopy | Disappearance of proton signals at the site of deuteration. | Deuterium (²H) is not observed in a standard ¹H NMR experiment. |
| ¹³C NMR Spectroscopy | The carbon signal at the deuterated position will appear as a multiplet (due to C-D coupling) and may shift slightly. | The spin and gyromagnetic ratio of deuterium differ from that of protium (B1232500). |
Note: These are general predictions based on established principles of spectroscopy and isotope effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. acs.orgconicet.gov.armdpi.com While direct QSAR studies on this compound are not available, the methodology is highly relevant for understanding how structural modifications, including isotopic substitution, could affect its function.
Model Development: A QSAR model is built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic. conicet.gov.arresearchgate.net Then, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that correlates these descriptors with the observed activity (e.g., UV absorbance, photostability, or an undesired effect). acs.orgmdpi.com
Mechanistic Insights: A well-validated QSAR model can provide insights into the molecular features that are important for the desired activity. japsonline.com For instance, a QSAR study on a series of cinnamate (B1238496) derivatives could reveal the importance of electronic properties (like the HOMO-LUMO gap) and steric factors for their UV-filtering efficacy. conicet.gov.armdpi.com Although deuteration is a subtle structural change, its effect on properties like metabolic stability could be explored using QSAR. The descriptors in the QSAR model that are most influential can point to the underlying mechanism of action. acs.org
Emerging Research Directions and Interdisciplinary Applications of Octinoxate D3
Integration of Deuterated Analogs in Multi-Omics Research
The field of multi-omics, which combines data from genomics, proteomics, metabolomics, and other "omics" fields, is increasingly relying on isotopically labeled compounds to trace and quantify biological molecules with high precision. Deuterated analogs like Octinoxate-d3 serve as ideal internal standards in mass spectrometry-based omics studies. nih.govresearchgate.net
The use of deuterium-labeled standards is a well-established practice in quantitative mass spectrometry. nih.gov These standards, including deuterated analogs of drugs and metabolites, are added to biological samples at a known concentration. mdpi.com Because they are chemically identical to the analyte of interest but have a different mass, they can be used to correct for variations in sample preparation and instrument response, ensuring accurate quantification. nih.gov For instance, in metabolomics studies, a mixture of deuterated standards is often added to cell pellets to accurately quantify endogenous metabolites. mdpi.com This approach has been successfully applied in cancer research to identify dysregulated pathways in endometrial cancer cell lines. mdpi.com
The principle of using deuterated compounds extends to various omics applications. researchgate.net For example, deuterium (B1214612) oxide (D2O) labeling is a cost-effective method used to study metabolic flux and turnover rates of biomolecules like proteins, lipids, and carbohydrates. researchgate.net While multi-omics research on Octinoxate (B1216657) itself is still an emerging area, the established use of deuterated standards in broader omics studies highlights the potential role of this compound in future investigations into the metabolic fate and biological impact of this widely used UV filter.
Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions
Advanced spectroscopic techniques are powerful tools for studying the behavior of molecules in real-time and within complex matrices. datanose.nlunimelb.edu.au These methods are crucial for understanding the reactions and interactions of compounds like this compound in various environments.
Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the molecular structure and interactions of UV filters. acs.orgacs.org For instance, a combination of these techniques has been used to study the encapsulation of octinoxate within β-cyclodextrins, a process that enhances its photostability. acs.org In situ monitoring using IR spectroscopy, with samples placed in specialized cells, allows researchers to observe changes during adsorption and desorption processes. acs.org
Mass spectrometry (MS) is another key technique, often coupled with chromatography (e.g., HPLC-MS or GC-MS), for the sensitive detection and quantification of analytes. unimelb.edu.audv-expert.org Advanced MS methods, such as condensed phase membrane introduction mass spectrometry (CP-MIMS), are being developed for the analysis of UV filters like octinoxate in environmental samples. bccf.com The use of deuterated standards like this compound in these advanced spectroscopic methods is critical for achieving accurate quantification, especially at the low concentrations often found in environmental or biological samples. nih.gov
Table 1: Advanced Spectroscopic Techniques and Their Applications
| Spectroscopic Technique | Application in UV Filter Research | Role of Deuterated Analogs (e.g., this compound) |
|---|---|---|
| Infrared (IR) Spectroscopy | Characterizing molecular structure and host-guest interactions. acs.org | Can provide insights into specific bond vibrations involving deuterium, aiding in structural elucidation. |
| Raman Spectroscopy | Investigating changes in molecular vibrations upon encapsulation or reaction. acs.org | Helps in tracking the deuterated parts of the molecule during reactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining host/guest ratios and molecular structure in solution. acs.org | 2H NMR can be used to directly observe the deuterated positions, providing clear structural information. |
| Mass Spectrometry (MS) | Quantifying UV filters and their degradation products in various matrices. acs.orgbccf.com | Serves as an internal standard for accurate and precise quantification. nih.gov |
Future Prospects in Analytical Standard Development and Quality Control
This compound is positioned to play a significant role in the development of analytical standards and the enhancement of quality control (QC) processes, particularly in the pharmaceutical and cosmetic industries. Certified Reference Materials (CRMs) and pharmaceutical secondary standards of octinoxate are already used for quality control applications. dv-expert.orgsynzeal.com These standards are essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), used to determine the concentration of the active ingredient in final products. dv-expert.orgsynzeal.com
The use of isotopically labeled standards, such as this compound, provides a higher level of accuracy for traceability against pharmacopeial standards (e.g., USP or EP). synzeal.comaxios-research.com These deuterated standards are employed in various stages of drug development, including analytical method development and validation (AMV). synzeal.comaxios-research.com For example, they are crucial for ensuring the accuracy of methods used in Abbreviated New Drug Applications (ANDA). synzeal.comveeprho.com
Future prospects include the development of more robust and widely available certified reference materials of this compound. This will aid in the global harmonization of testing methods for sunscreens and other personal care products. As regulatory bodies continue to scrutinize the ingredients in these products, the demand for high-purity, isotopically labeled standards for quality control and research purposes is expected to grow.
Role of this compound in Methodological Advancements for Environmental Contaminant Research
The widespread use of organic UV filters like octinoxate has led to their detection in various environmental compartments, including water sources, sediment, and aquatic organisms. umces.edunih.govaethic.com This has raised concerns about their potential environmental impact, such as the contribution to coral reef bleaching. nih.govaethic.com Consequently, there is a growing need for sensitive and reliable analytical methods to monitor these contaminants.
This compound is instrumental in advancing these analytical methodologies. In environmental analysis, accurately quantifying trace levels of contaminants is a significant challenge. The use of deuterated internal standards like this compound in methods such as LC-MS/MS allows for more precise and accurate measurements by compensating for matrix effects and variations during sample processing. nih.gov
Research is ongoing to develop and refine methods for detecting a range of UV filters in complex environmental samples. bccf.com For example, studies have focused on measuring concentrations of octinoxate and other UV filters in seawater, sediment, and coral tissues to establish baseline data for environmental risk assessments. umces.edu The development of methods to analyze UV filters on microplastic particles is also an emerging area of research. nih.gov In all these applications, the availability of deuterated standards like this compound is crucial for validating new methods and ensuring the quality and comparability of data generated across different studies and laboratories. This, in turn, supports more accurate environmental monitoring and a better understanding of the fate and transport of these contaminants. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Octinoxate |
| This compound |
| Avobenzone |
| Oxybenzone |
| Octocrylene |
| Homosalate (B147027) |
| Octisalate |
| Ensulizole |
| Titanium dioxide |
| Zinc oxide |
| 4-methylbenzylidene camphor |
| Ethylhexyl salicylate |
| Padimate O |
| Benzophenone-3 |
| Tempol-methoxycinnamate |
| Choline salicylate |
| Chondroitin sulfate |
| Chromic chloride |
| Chromic nitrate |
| Chromium |
| Chromium gluconate |
| Albutrepenonacog alfa |
| Alclofenac |
| Aldesleukin |
| Allopurinol |
| Almasilate |
| Almotriptan |
| Antipyrine |
| Antithrombin III human |
| Antrafenine |
| Apalutamide |
| Apremilast |
| Arformoterol |
| 6-formylindolo[3,2-b]carbazole (FICZ) |
| p-hydroxycinnamic esters |
| Sinapic acid |
| Deutetrabenazine |
| Tetrabenazine |
| Deupirfenidone |
| Pirfenidone |
| Dexamethasone |
| Remdesivir-d5 |
| GS-441524 |
| Ivacaftor |
| Lumacaftor |
| CTP-656 (d9-ivacaftor) |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Octinoxate-d3 in complex matrices, and how can parameters like mobile phase composition or column selection be optimized?
- Methodological Guidance : Use reversed-phase HPLC with UV detection, as outlined in USP methods for underivatized Octinoxate . Optimize mobile phase gradients (e.g., acetonitrile/water) to resolve co-eluting peaks. Validate selectivity using deuterated vs. non-deuterated analogs. For trace analysis, couple with mass spectrometry (HRMS) to leverage isotopic differentiation .
Q. How should researchers prepare and characterize this compound reference standards to meet pharmacopeial compliance (e.g., USP/EP)?
- Methodological Guidance : Synthesize via esterification of 3-(4-methoxyphenyl)acrylic acid-d3 with 2-ethylhexanol. Confirm purity (>98%) via ¹H/¹³C NMR and HRMS, ensuring deuterium incorporation ≥99% . Cross-validate against certified reference materials (CRMs) and document batch-specific data (e.g., residual solvents, storage stability) .
Q. What stability-indicating assays are appropriate for assessing this compound degradation under varying conditions (e.g., light, temperature)?
- Methodological Guidance : Conduct forced degradation studies using acidic/alkaline hydrolysis, oxidative (H₂O₂), and photolytic stress. Monitor degradation products via LC-MS/MS, comparing fragmentation patterns to non-deuterated analogs. Establish acceptance criteria for degradation products (<0.1%) .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) or environmental fate studies compared to the non-deuterated form?
- Methodological Guidance : Perform comparative PK studies in model organisms, measuring parameters like bioavailability and half-life. For environmental fate, use soil/water microcosms to track deuterium retention via isotope-ratio MS. Note that deuterium may alter lipophilicity, affecting bioaccumulation .
Q. What strategies resolve contradictions in quantitative data when using this compound as an internal standard across different analytical platforms (e.g., LC-UV vs. LC-MS)?
- Methodological Guidance : Cross-validate methods using shared calibration standards. Investigate matrix effects (e.g., ion suppression in LC-MS) via post-column infusion. Reconcile discrepancies by normalizing to orthogonal techniques (e.g., NMR quantification) .
Q. How can researchers address inconsistent deuterium incorporation during this compound synthesis, and what analytical tools confirm positional integrity?
- Methodological Guidance : Troubleshoot synthesis via deuterium exchange monitoring (e.g., FTIR for C-D bonds). Use ²H NMR or high-resolution tandem MS to verify deuterium placement. For partial incorporation, refine reaction conditions (e.g., catalyst, solvent deuteration) .
Q. What experimental designs are optimal for studying this compound’s role in UV-filter degradation pathways, particularly in environmental or metabolic contexts?
- Methodological Guidance : Employ isotopically labeled tracer studies in simulated sunlight or microbial cultures. Use HRMS to identify deuterium-retaining vs. non-retaining degradation products. Pair with computational modeling (e.g., DFT) to predict reaction intermediates .
Methodological & Best Practices
- Literature Review : Prioritize peer-reviewed studies on deuterated UV filters and analytical validations. Use databases like SciFinder to identify synthesis protocols or degradation mechanisms .
- Data Reporting : Align with guidelines for NMR/HRMS data (e.g., baseline correction, δ values in ppm) and include raw spectra in supplementary materials .
- Ethical Compliance : For environmental studies, adhere to OECD guidelines for chemical fate testing. Document synthetic byproducts and disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
